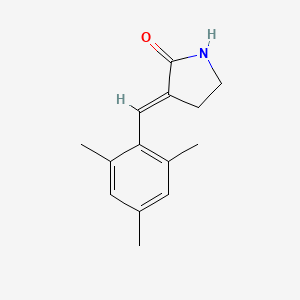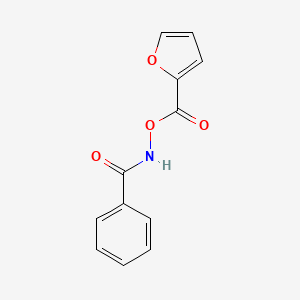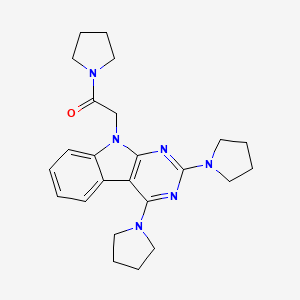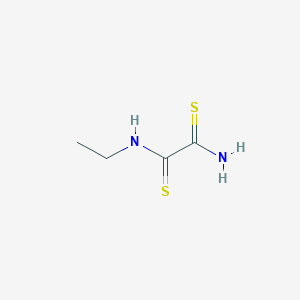![molecular formula C13H8BrClN2O3 B15211981 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 88623-38-5](/img/structure/B15211981.png)
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is a complex organic compound that features a unique combination of bromofuran, chloroimidazo, and pyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, hypervalent iodine compounds in the presence of catalytic amounts of TEMPO.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PCl5 for chlorination, NBS for bromination
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine core may yield dihydroimidazo derivatives .
Applications De Recherche Scientifique
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)-3-chloroimidazo[1,2-a]pyridine: Lacks the acetic acid moiety but shares the bromofuran and chloroimidazo core.
2-(2-Furyl)-6-chloroimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.
2-(2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine: Lacks the chloro group.
Uniqueness
2-(2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to the presence of both bromofuran and chloroimidazo groups along with the acetic acid moiety, which may contribute to its distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
88623-38-5 |
|---|---|
Formule moléculaire |
C13H8BrClN2O3 |
Poids moléculaire |
355.57 g/mol |
Nom IUPAC |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-3-2-9(20-10)13-8(5-12(18)19)17-6-7(15)1-4-11(17)16-13/h1-4,6H,5H2,(H,18,19) |
Clé InChI |
ZBFMNVGUCZNQNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1Cl)CC(=O)O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)

![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)


![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)



